molecular formula C5H9KO2 B1630069 Potassium Isovalerate CAS No. 589-46-8

Potassium Isovalerate

Cat. No.: B1630069
CAS No.: 589-46-8
M. Wt: 140.22 g/mol
InChI Key: CVYMWYSVRFZPCL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium Isovalerate is a chemical compound with the molecular formula C5H9KO2. It is the potassium salt of isovaleric acid, a branched-chain alkyl carboxylic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium Isovalerate can be synthesized through the neutralization of isovaleric acid with potassium hydroxide. The reaction typically involves dissolving isovaleric acid in water and then adding potassium hydroxide slowly while stirring. The reaction is exothermic and should be carried out under controlled conditions to avoid overheating. The resulting solution is then evaporated to obtain this compound in solid form.

Industrial Production Methods

In industrial settings, this compound is produced by a similar neutralization process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH. The product is then purified through crystallization or other separation techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Potassium Isovalerate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form isovaleric acid and other oxidation products.

    Reduction: It can be reduced to form isovaleric alcohol.

    Substitution: It can participate in substitution reactions where the potassium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reactions with other salts or acids can lead to the formation of different isovalerate salts.

Major Products Formed

    Oxidation: Isovaleric acid.

    Reduction: Isovaleric alcohol.

    Substitution: Various isovalerate salts depending on the reacting cation.

Scientific Research Applications

Potassium Isovalerate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: It is studied for its role in metabolic pathways and its effects on cellular processes.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a buffer in pharmaceutical formulations.

    Industry: It is used in the production of flavors and fragrances, as well as in the manufacture of certain polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    Sodium Isovalerate: Similar in structure but contains sodium instead of potassium.

    Calcium Isovalerate: Contains calcium and has different solubility and reactivity properties.

    Magnesium Isovalerate: Contains magnesium and is used in different industrial applications.

Uniqueness

Potassium Isovalerate is unique due to its specific ionic properties and reactivity. It is more soluble in water compared to its calcium and magnesium counterparts, making it more suitable for certain applications. Its potassium ion also plays a crucial role in various biological processes, distinguishing it from other isovalerate salts.

Properties

IUPAC Name

potassium;3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2.K/c1-4(2)3-5(6)7;/h4H,3H2,1-2H3,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYMWYSVRFZPCL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80207636
Record name Potassium isovalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

589-46-8
Record name Potassium isovalerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium isovalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium Isovalerate
Reactant of Route 2
Potassium Isovalerate
Reactant of Route 3
Potassium Isovalerate
Reactant of Route 4
Potassium Isovalerate
Reactant of Route 5
Potassium Isovalerate
Reactant of Route 6
Potassium Isovalerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.